Cas no 1021859-29-9 (6-Bromo-1-methyl-1H-indazole-3-carboxylic acid)
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid
- 1H-INDAZOLE-3-CARBOXYLIC ACID, 6-BROMO-1-METHYL-
- FT-0684657
- PB19419
- RP09503
- SureCN492125
- 6-Bromo-1-methyl-1H-indaz...
- 6-BroMo-1-Methyl-1H-indazol-3-carboxylic acid
- MFCD15071436
- A896874
- SY097243
- W-204450
- DTXSID50735092
- CS-0050306
- WQB85929
- DB-207436
- AKOS015949516
- AS-33568
- J-518311
- 6-bromo-1-methylindazole-3-carboxylic acid
- 6-BROMO-1-METHYL-1H-INDAZOLE-3-CARBOXYLICACID
- SCHEMBL492125
- 1021859-29-9
-
- MDL: MFCD15071436
- Inchi: 1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14)
- InChI Key: OPJAPPYKVWTEQM-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C(=O)O)=NN(C)C=2C=1
Computed Properties
- Exact Mass: 253.96909g/mol
- Monoisotopic Mass: 253.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.1Ų
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40226-1g |
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid |
1021859-29-9 | 97% | 1g |
3654.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40226-5g |
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid |
1021859-29-9 | 97% | 5g |
10974.00 | 2021-06-01 | |
| Alichem | A269002587-1g |
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid |
1021859-29-9 | 95% | 1g |
$680.00 | 2023-09-04 | |
| Alichem | A269002587-5g |
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid |
1021859-29-9 | 95% | 5g |
$2038.40 | 2023-09-04 | |
| ChemScence | CS-0050306-100mg |
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid |
1021859-29-9 | 100mg |
$158.0 | 2022-04-28 | ||
| ChemScence | CS-0050306-250mg |
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid |
1021859-29-9 | 250mg |
$263.0 | 2022-04-28 | ||
| ChemScence | CS-0050306-1g |
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid |
1021859-29-9 | 1g |
$525.0 | 2022-04-28 | ||
| ChemScence | CS-0050306-5g |
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid |
1021859-29-9 | 5g |
$1575.0 | 2022-04-28 | ||
| TRC | B808725-10mg |
6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid |
1021859-29-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B808725-50mg |
6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid |
1021859-29-9 | 50mg |
$ 115.00 | 2022-06-06 |
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid Suppliers
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Comprehensive Overview of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid (CAS No. 1021859-29-9)
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid (CAS No. 1021859-29-9) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This indazole derivative is characterized by its unique molecular structure, featuring a bromine substitution at the 6-position and a methyl group at the 1-position of the indazole ring. The presence of the carboxylic acid functional group further enhances its reactivity, making it a versatile intermediate in synthetic chemistry.
In recent years, the demand for 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid has surged due to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for designing novel kinase inhibitors and anti-inflammatory agents. The compound's ability to modulate key biological pathways has positioned it as a valuable tool in the quest for new therapeutics targeting diseases such as cancer, autoimmune disorders, and metabolic syndromes.
From a synthetic chemistry perspective, 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid offers several advantages. Its bromine atom serves as an excellent handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Additionally, the carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, expanding its utility in multi-step synthetic routes. These properties make it a preferred choice for medicinal chemists working on structure-activity relationship (SAR) studies.
The compound's relevance extends beyond pharmaceuticals. In material science, 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid has been explored as a precursor for designing organic semiconductors and luminescent materials. Its rigid aromatic core and potential for π-stacking interactions make it an interesting candidate for developing advanced functional materials with applications in optoelectronics and sensing technologies.
Quality control and characterization of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid are critical for ensuring its performance in research applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. These measures are essential for maintaining reproducibility in experimental outcomes, a key concern for researchers in both academia and industry.
As the scientific community continues to explore the potential of indazole-based compounds, 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid stands out as a molecule of significant interest. Its combination of synthetic accessibility and biological relevance makes it a compelling subject for ongoing research. Future studies may uncover additional applications in areas such as catalysis, bioconjugation, or as a scaffold for metal-organic frameworks (MOFs), further solidifying its importance in modern chemistry.
For researchers seeking reliable sources of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, it is crucial to partner with reputable suppliers who can provide comprehensive technical data, including certificates of analysis (CoA) and detailed safety data sheets (SDS). Proper handling and storage conditions, typically under inert atmosphere and low temperatures, are recommended to preserve the compound's stability over time.
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